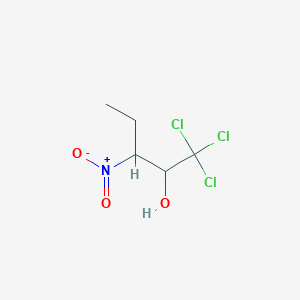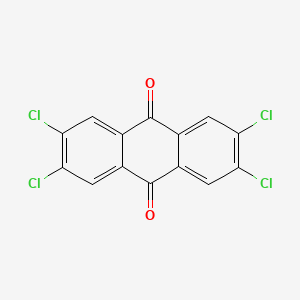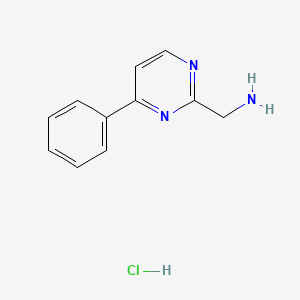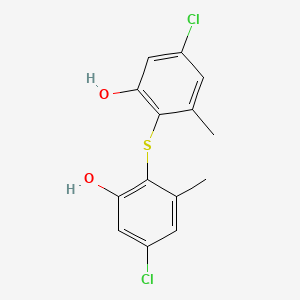![molecular formula C22H20N2O6 B14169498 2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] CAS No. 926376-72-9](/img/structure/B14169498.png)
2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two hydroxyphenylacetamide groups linked through a phenylenebis(oxy) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] typically involves the reaction of 1,4-dihydroxybenzene with 4-hydroxyphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic and industrial processes.
類似化合物との比較
Similar Compounds
Hydroquinone bis(2-hydroxyethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: Another related compound with variations in the positioning of functional groups, affecting its reactivity and uses.
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is unique due to its specific arrangement of hydroxyphenylacetamide groups and the phenylenebis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
926376-72-9 |
|---|---|
分子式 |
C22H20N2O6 |
分子量 |
408.4 g/mol |
IUPAC名 |
2-[4-[2-(4-hydroxyanilino)-2-oxoethoxy]phenoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N2O6/c25-17-5-1-15(2-6-17)23-21(27)13-29-19-9-11-20(12-10-19)30-14-22(28)24-16-3-7-18(26)8-4-16/h1-12,25-26H,13-14H2,(H,23,27)(H,24,28) |
InChIキー |
VMTFOFQFFSNIRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)




![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)

![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

